molecular formula C6HCl3F3N B3285883 2,3,6-Trichloro-4-(trifluoromethyl)pyridine CAS No. 81565-20-0

2,3,6-Trichloro-4-(trifluoromethyl)pyridine

Cat. No.: B3285883
CAS No.: 81565-20-0
M. Wt: 250.4 g/mol
InChI Key: KCMZCZXPLOZOGG-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6HCl3F3N . It is an important organic intermediate for the agrochemical industry .


Synthesis Analysis

The synthesis of this compound and its derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Various methods of synthesizing this compound have been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC1=NC(F)=C(F)C(=C1)C(F)(F)F .


Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.43 . It has a boiling point of 104-106°C and a refractive index of 1.3774-1.3795 at 20°C . The density of this compound is 1.563 g/mL at 25°C .

Mechanism of Action

The biological activities of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Currently, the major use of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

2,3,6-trichloro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZCZXPLOZOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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